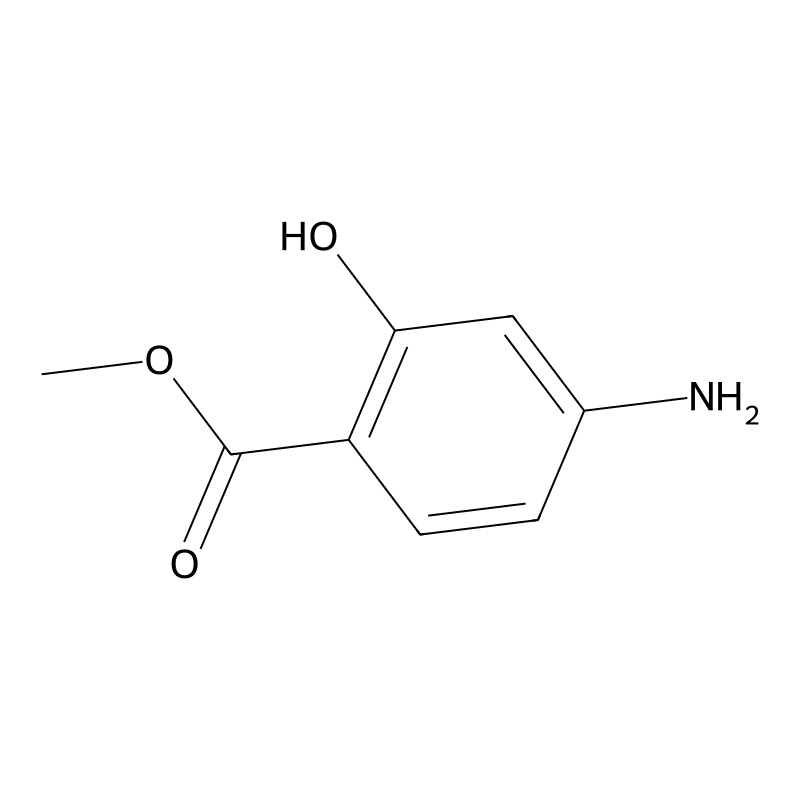Methyl 4-Amino-2-hydroxybenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Research:
- Drug Discovery and Development: Methyl 4-Amino-2-hydroxybenzoate can be used as a starting material for the synthesis of new drug candidates. Its chemical structure allows for modifications that could lead to novel compounds with desired pharmacological properties. Source: Sigma-Aldrich product page, "methyl 4-amino-2-hydroxybenzoate AldrichCPR":
- Drug Metabolism Studies: This compound can be employed as a substrate to investigate the activity of enzymes involved in drug metabolism. Studying how these enzymes interact with Methyl 4-Amino-2-hydroxybenzoate helps researchers understand the potential metabolism and pharmacokinetics of new drugs. Source: PubChem, "Methyl 4-Amino-2-hydroxybenzoate": )
Analytical Chemistry:
- Reference Standard: Due to its well-defined chemical structure and purity, Methyl 4-Amino-2-hydroxybenzoate is available commercially as a certified reference material (CRM). This allows researchers to calibrate and validate analytical instruments used in pharmaceutical research and quality control. Source: Sigma-Aldrich product page, "Methyl 4-Amino-2-hydroxybenzoate Pharmaceutical Secondary Standard CRM":
Methyl 4-Amino-2-hydroxybenzoate, also known as methyl para-aminosalicylic acid, is an organic compound with the molecular formula and a molecular weight of approximately 167.16 g/mol. It features a hydroxyl group and an amino group attached to a benzene ring, making it a derivative of salicylic acid. This compound is characterized by its white crystalline appearance and is soluble in various organic solvents, which contributes to its utility in different applications .
- Chlorination: The compound can be subjected to chlorination in acidic conditions, resulting in multiple chlorinated derivatives. For instance, exhaustive chlorination can yield methyl 3,5,6-trichloro-4-amino-2-hydroxybenzoate .
- Reduction: The presence of the amino group allows for reduction reactions. For example, reduction with stannous chloride can convert the compound into different chlorinated derivatives .
- Esterification and Hydrolysis: The hydroxyl group can participate in esterification reactions, while hydrolysis can revert esters back to their acid forms .
Methyl 4-Amino-2-hydroxybenzoate exhibits notable biological activity. It has been investigated for its potential as an antitubercular agent, particularly in the treatment of tuberculosis due to its structural similarity to other therapeutic agents like isoniazid. The compound's ability to inhibit bacterial cell wall synthesis contributes to its effectiveness against Mycobacterium tuberculosis . Additionally, it has been noted for its antioxidant properties, which may provide protective effects against oxidative stress in biological systems.
The synthesis of Methyl 4-Amino-2-hydroxybenzoate can be achieved through several methods:
- Direct Amination: Starting from methyl salicylate, amination can be performed using ammonia or amines under specific conditions to introduce the amino group.
- Nitration followed by Reduction: Nitration of methyl para-hydroxybenzoate followed by reduction can yield the desired product.
- Via Hydrolysis: Methyl 4-Amino-2-hydroxybenzoate can also be synthesized by hydrolyzing its corresponding ester derivatives under acidic or basic conditions .
Methyl 4-Amino-2-hydroxybenzoate finds diverse applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, especially those targeting bacterial infections.
- Cosmetics and Fragrances: Due to its pleasant aroma, it is used as a fragrance ingredient and flavor additive.
- Research: It acts as a building block in organic synthesis for developing new compounds with potential biological activity .
Interaction studies involving Methyl 4-Amino-2-hydroxybenzoate focus primarily on its pharmacokinetics and pharmacodynamics. Research indicates that this compound does not significantly inhibit major cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions when co-administered with other medications. Its bioavailability and absorption characteristics have also been studied, indicating favorable profiles for oral administration .
Methyl 4-Amino-2-hydroxybenzoate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Methyl 5-Amino-2-hydroxybenzoate | 42753-75-3 | 0.98 |
| Methyl 3-Amino-5-hydroxybenzoate | 67973-80-2 | 0.93 |
| Methyl 2-Amino-5-hydroxybenzoate | 1882-72-0 | 0.90 |
| Methyl 2-Amino-4,6-dimethoxybenzoate | 379228-26-9 | 0.89 |
| Methyl 3-Amino-5-methoxybenzoate | 217314-47-1 | 0.88 |
These compounds are distinguished by variations in the position of amino and hydroxyl groups on the benzene ring or additional substituents that alter their biological activity and chemical properties. Methyl 4-Amino-2-hydroxybenzoate is unique due to its specific combination of functional groups that contribute to its distinct pharmacological profile .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








